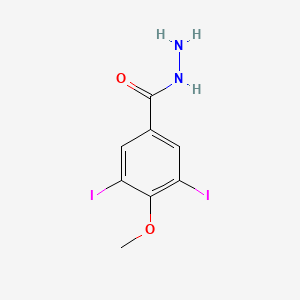

3,5-Diiodo-4-methoxybenzohydrazide

Description

Contextualization of Hydrazides and Benzohydrazides in Organic and Medicinal Chemistry Research

Hydrazides and their derivatives, particularly benzohydrazides, are a well-established class of compounds with a rich history and diverse applications in both organic synthesis and medicinal chemistry. nih.govmdpi.com

The field of hydrazide chemistry traces its roots back to the late 19th century with the pioneering work of German chemist Theodor Curtius. wikipedia.orgsciencehistory.org In 1889, Curtius was the first to synthesize hydrazine (B178648) (N2H4). weebly.com His subsequent research led to the discovery of the Curtius rearrangement, a reaction that converts an acyl azide (B81097) to an isocyanate, which was a significant advancement in organic synthesis. nih.govyoutube.com The first synthesis of hydrazides, specifically formic and acetic acid hydrazides, was achieved by Curtius in 1895. nih.gov These foundational studies laid the groundwork for the extensive exploration of hydrazide derivatives in the years to come.

Benzohydrazides are versatile building blocks in organic synthesis, primarily due to the reactivity of the hydrazide functional group (-CONHNH2). thepharmajournal.combiointerfaceresearch.com They are commonly synthesized through the condensation of an ester with hydrazine hydrate (B1144303). wikipedia.orgaip.org The hydrazide moiety can undergo a variety of transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. mdpi.com For instance, benzohydrazides react with aldehydes and ketones to form hydrazones, a class of compounds with significant biological activities. derpharmachemica.comwikipedia.org They can also serve as nucleophiles in substitution reactions. researchgate.net The synthetic utility of benzohydrazides is further highlighted by their use in the preparation of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. mdpi.com

The structural diversity of hydrazide derivatives is vast, owing to the ease with which the core hydrazide structure can be modified. nih.govresearchgate.net The acyl group, the amino group, or both can be substituted to generate a library of compounds with varied electronic and steric properties. mdpi.com For example, the reaction of hydrazides with various electrophiles can lead to N-acylated, N-alkylated, or N-arylated products. organic-chemistry.org Furthermore, the hydrazide functionality can be transformed into other functional groups. For instance, oxidation of hydrazides can yield acyl radicals, while reduction can produce the corresponding hydrazines. wikipedia.org This ability to undergo diverse functional group transformations makes hydrazides powerful tools for creating complex molecular architectures. researchgate.net

Significance of Halogenated Benzohydrazide (B10538) Architectures in Chemical Biology

The introduction of halogen atoms, particularly iodine, into the benzohydrazide scaffold significantly influences its chemical and biological properties. researchgate.net

Halogen substitution can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, polarity, and ability to participate in non-covalent interactions. acs.orgquora.com A key interaction involving halogens is the halogen bond, a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base. nih.govacs.orgacs.org The strength of this bond generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govpnas.org The substitution of aromatic hydrogens with electronegative atoms like fluorine can further enhance the strength of these halogen bonds. researchgate.net This ability to form directional and tunable interactions makes halogen substitution a powerful tool in rational drug design and molecular recognition studies. researchgate.net

Iodinated organic compounds are widely utilized in various fields of academic research. wikipedia.orgwikipedia.org The carbon-iodine (C-I) bond, being the weakest of the carbon-halogen bonds, makes organoiodides excellent leaving groups in nucleophilic substitution reactions and precursors for organometallic reagents. wikipedia.org In chemical biology, iodinated compounds have found applications as contrast media for radiographic diagnoses and as probes to study biological processes. nih.govacs.org For example, the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are naturally occurring iodinated compounds essential for health. wikipedia.orgmdpi.com The unique properties of iodine, including its high atomic weight and ability to form strong halogen bonds, make iodinated organic compounds valuable tools in academic investigations. acs.orgwikipedia.org

Data Tables

Table 1: Properties of Halogen Bonds

| Halogen | Electronegativity | Polarizability (ų) | Typical Bond Strength (kcal/mol) |

|---|---|---|---|

| Fluorine | 3.98 | 0.56 | Weak |

| Chlorine | 3.16 | 2.18 | 1.3 - 1.8 |

| Bromine | 2.96 | 3.05 | 2.2 - 3.0 |

| Iodine | 2.66 | 4.91 | 3.4 - 4.2 |

Data sourced from multiple theoretical and experimental studies. acs.org

Table 2: Common Reactions of Benzohydrazides

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Hydrazone Formation | Aldehydes or Ketones | Hydrazones |

| N-Acylation | Acyl Halides or Anhydrides | N-Acylhydrazides |

| N-Alkylation | Alkyl Halides | N-Alkylhydrazides |

| Cyclization | Dicarbonyl Compounds | Heterocycles (e.g., Pyrazoles, Oxadiazoles) |

Based on general reactivity patterns of benzohydrazides.

Research Landscape and Specific Focus on 3,5-Diiodo-4-methoxybenzohydrazide

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. thepharmajournal.com Derivatives of benzohydrazide have been synthesized and evaluated for a wide spectrum of potential therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and antiviral properties. thepharmajournal.com This structural motif is present in established pharmaceuticals like the antitubercular drug isoniazid (B1672263) and the antidepressant nialamide, underscoring its clinical significance. pensoft.net Researchers have extensively modified the benzohydrazide core, creating large libraries of compounds to explore structure-activity relationships (SAR). researchgate.netnih.gov These investigations have revealed that the biological profile of a benzohydrazide derivative can be significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.netderpharmachemica.com

The hydrazide-hydrazone derivatives, formed by reacting benzohydrazides with various aldehydes and ketones, are a particularly well-studied class. pensoft.netderpharmachemica.com These compounds have demonstrated notable activities, including antioxidant effects through free radical scavenging and metal chelation, as well as potent cytotoxicity against various cancer cell lines. pensoft.netnih.gov For instance, certain Schiff bases of benzohydrazide have shown promising results as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The broad and adaptable nature of benzohydrazide chemistry continues to make it an attractive framework for the development of novel therapeutic agents. researchgate.net

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| N'-(substituted benzylidene) benzohydrazides | Anticancer (Lung Carcinoma) | A specific synthesized analogue demonstrated significant anti-lung cancer activity against A-549 cell lines. thepharmajournal.com | thepharmajournal.com |

| 4-hydroxybenzohydrazide-hydrazones | Antioxidant & Enzyme Inhibition | Derivatives showed moderate radical-scavenging capacity. In silico analysis suggested potential for dual inhibition of MAO-B and AChE. pensoft.net | pensoft.net |

| Benzohydrazide-pyrazole derivatives | Antimicrobial | Certain compounds exhibited remarkable antibacterial and antifungal activities against tested microorganisms. researchgate.net | researchgate.net |

| Benzohydrazide-dihydropyrazole derivatives | Anticancer (EGFR Inhibition) | Compound H20 showed potent antiproliferative activity against four cancer cell lines and strong EGFR inhibition. nih.gov | nih.gov |

| (E)-4-fluoro-N´-(piperidin-4-ylidene) benzohydrazides | Antioxidant & Antitubercular | Specific compounds displayed outstanding antioxidant activity, and docking studies suggested potential to inhibit the InhA protein in Mycobacterium tuberculosis. scihorizon.com | scihorizon.com |

Despite extensive research, significant gaps and promising opportunities remain in the study of benzohydrazides. A primary challenge is the persistent global issue of antimicrobial resistance, which necessitates the development of novel antibacterial and antifungal agents that can overcome existing resistance mechanisms. derpharmachemica.com Future research will likely focus on designing benzohydrazide derivatives that target novel microbial pathways or act as resistance-breakers. Molecular docking studies are increasingly being employed to predict interactions with specific microbial targets, such as the InhA enzyme in Mycobacterium tuberculosis, guiding the synthesis of more effective antitubercular agents. derpharmachemica.comscihorizon.com

In oncology, while many benzohydrazide derivatives have shown antiproliferative activity, there is a need for compounds with greater selectivity and potency, particularly against drug-resistant cancers. nih.gov A key future direction is the development of inhibitors for specific mutated kinases, such as EGFRL858R/T790M, which is responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer. nih.gov The design of dual-target or multi-target inhibitors, such as compounds that can simultaneously inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) for neurodegenerative diseases, represents another innovative frontier. pensoft.net Furthermore, the optimization of synthesis methodologies, for instance, using microwave-assisted synthesis, can lead to reduced reaction times, enhanced yields, and a more efficient exploration of chemical space. pensoft.net There is also an ongoing need to explore novel heterocyclic scaffolds combined with the benzohydrazide moiety to generate compounds with unique pharmacological profiles. researchgate.netscihorizon.com

The specific chemical structure of this compound provides a compelling rationale for its investigation in academic and medicinal chemistry research. The compound is a halogenated benzohydrazide derivative featuring a benzene (B151609) ring substituted with two iodine atoms at the 3 and 5 positions, a methoxy (B1213986) group at the 4 position, and a hydrazide functional group. This unique combination of functional groups confers distinct properties that make it a valuable scaffold for further study.

The key structural features and the rationale for their investigation are as follows:

Methoxy Group : The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group. This electronic effect can modulate the reactivity of the benzene ring and the adjacent hydrazide moiety, influencing its properties as a ligand in coordination chemistry and its potential biological activity.

Hydrazide Functional Group : The hydrazide group (-CONHNH₂) is a versatile chemical entity. It is a key pharmacophore in many biologically active compounds and can act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes. thepharmajournal.compensoft.net It also serves as a convenient synthetic handle for creating a diverse range of derivatives, such as hydrazones, by condensation with aldehydes or ketones. derpharmachemica.com

The combination of these features makes this compound an interesting candidate for pharmacological screening, particularly for antimicrobial and anticancer properties. Its structure offers a unique platform for synthesizing novel derivatives and for studying how the interplay between heavy halogen substitution and electron-donating groups affects biological activity. It serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents and as a reagent in analytical chemistry.

Properties

IUPAC Name |

3,5-diiodo-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXQRQJBJCNOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178681 | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-37-6 | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Diiodo 4 Methoxybenzohydrazide

Established Synthetic Routes to Benzohydrazide (B10538) Core Structures

The formation of the benzohydrazide core is a critical initial step. This typically involves the synthesis of an appropriate benzoic acid derivative, which is then converted to the corresponding benzohydrazide.

Synthesis of 4-Methoxybenzohydrazide and Related Intermediates

A common precursor to the title compound is 4-methoxybenzohydrazide. The synthesis of this intermediate often starts from p-anisic acid (4-methoxybenzoic acid). sigmaaldrich.comnist.gov One established method involves the reflux of methyl 4-methoxybenzoate (B1229959) with hydrazine (B178648) hydrate (B1144303) in methanol (B129727). mdpi.comnih.gov This reaction yields 4-methoxybenzohydrazide, which can then be isolated and purified by recrystallization from methanol. mdpi.comnih.gov

Table 1: Synthesis of 4-Methoxybenzohydrazide

| Starting Material | Reagents | Reaction Condition | Product | Yield |

|---|

Hydrazinolysis Reactions for Benzohydrazide Formation

The conversion of esters, such as methyl 4-methoxybenzoate, to their corresponding hydrazides is achieved through a process called hydrazinolysis. nih.gov This nucleophilic acyl substitution reaction involves the attack of hydrazine on the carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, and the mixture is heated to drive the reaction to completion. mdpi.comnih.gov The resulting hydrazide can then be isolated by evaporating the excess solvent and hydrazine. mdpi.comnih.gov

Strategies for Introducing Iodine Substituents on the Benzene (B151609) Ring

The introduction of iodine atoms onto the benzene ring is a key step in the synthesis of 3,5-diiodo-4-methoxybenzohydrazide. This is typically achieved through electrophilic aromatic substitution.

Regioselective Iodination Techniques

The directing effects of the substituents on the benzene ring play a crucial role in the regioselectivity of the iodination reaction. The methoxy (B1213986) group at the 4-position is an activating, ortho-, para-directing group. However, since the para position is already occupied by the carboxyl group (or its derivative), the incoming iodine atoms are directed to the ortho positions, which are the 3 and 5 positions.

Common iodinating agents include iodine monochloride and a mixture of iodine and an oxidizing agent like potassium iodate (B108269) or iodic acid. nih.gov For instance, the iodination of 4-hydroxybenzoic acid can be achieved using iodine monochloride in an aqueous sulfuric acid solution. chemicalbook.com Another method involves the use of iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov

Precursors such as 3,5-Diiodo-4-methoxybenzoic Acid

A more direct route to this compound involves the synthesis of 3,5-diiodo-4-methoxybenzoic acid as a key precursor. sigmaaldrich.com This compound can be prepared from 4-methoxybenzoic acid through direct iodination. The resulting 3,5-diiodo-4-methoxybenzoic acid can then be converted to its corresponding acyl chloride or ester, which subsequently undergoes hydrazinolysis to yield the final product.

Table 2: Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid

| Starting Material | Reagents | Reaction Condition | Product | Yield |

|---|

Derivatization Approaches from this compound

The hydrazide functional group in this compound is a versatile handle for further derivatization. It can readily react with aldehydes and ketones to form the corresponding hydrazones. For example, 4-methoxybenzohydrazide has been reacted with various aldehydes in refluxing methanol with a catalytic amount of acetic acid to produce a series of 4-methoxybenzoylhydrazone derivatives. mdpi.com Similarly, substituted benzoic acid hydrazides can be reacted with aldehydes like 3,5-dimethoxy-4-hydroxybenzaldehyde in acetonitrile (B52724) to form benzoyl hydrazones. semanticscholar.org These reactions highlight the potential for creating a diverse library of compounds starting from this compound.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The hydrazide functional group (-CONHNH₂) of this compound is a key reactive site. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This type of reaction, also known as an addition-elimination reaction, is fundamental in organic synthesis for creating new carbon-nitrogen double bonds (C=N). chemguide.co.uk

The reaction mechanism involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, resulting in the formation of a stable hydrazone product. chemguide.co.uk These reactions are often catalyzed by a small amount of acid.

The general reaction can be depicted as follows:

This compound + Aldehyde/Ketone → 3,5-Diiodo-4-methoxybenzoylhydrazone + Water

A variety of aldehydes and ketones can be used in this condensation reaction, leading to a diverse library of hydrazone derivatives. The specific properties of the resulting hydrazone are influenced by the structure of the starting aldehyde or ketone. For instance, the use of aromatic aldehydes can introduce additional ring systems and functional groups to the molecule.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-N'-(benzylidene)-3,5-diiodo-4-methoxybenzohydrazide |

| This compound | Acetone | N'-(propan-2-ylidene)-3,5-diiodo-4-methoxybenzohydrazide |

| This compound | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-3,5-diiodo-4-methoxybenzohydrazide |

Synthesis of Related Halogenated Methoxybenzohydrazone Analogues

The synthesis of analogues of 3,5-diiodo-4-methoxybenzohydrazone involves modifications at various positions of the benzohydrazide scaffold. This can include the introduction of different halogen atoms (e.g., chlorine, bromine) or altering the position and number of methoxy groups.

The general synthetic strategy often starts with a substituted benzoic acid. For example, to synthesize a chloro-analogue, one might begin with a chloromethoxybenzoic acid. This starting material is then typically converted to its corresponding methyl or ethyl ester, followed by reaction with hydrazine hydrate to yield the benzohydrazide intermediate. Finally, condensation with an appropriate aldehyde or ketone affords the desired halogenated methoxybenzohydrazone. derpharmachemica.comnih.gov

For instance, the synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 3,4-dimethoxybenzaldehyde. derpharmachemica.com Similarly, various other halogenated and methoxy-substituted benzohydrazides can be prepared and subsequently converted to their hydrazone derivatives.

The selection of halogenation reagents and reaction conditions is crucial for achieving the desired substitution pattern. Electrophilic halogenating agents are commonly employed for the direct halogenation of aromatic rings. researchgate.net

Table 2: Examples of Halogenated Methoxybenzohydrazone Analogues

| Compound Name | Starting Materials |

|---|---|

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | 4-Chlorobenzohydrazide, 3,4-Dimethoxybenzaldehyde |

| (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide | 4-Chlorobenzohydrazide, 2,5-Dimethoxybenzaldehyde |

| N'-(5-bromo-2-hydroxybenzylidene)-3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide, 5-bromo-2-hydroxybenzaldehyde |

Green Chemistry Principles in Benzohydrazide and Hydrazone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of benzohydrazide and hydrazone synthesis, several green chemistry approaches have been explored to improve the environmental footprint of these reactions.

One key area of focus is the use of more environmentally benign solvents or even solvent-free reaction conditions. Traditional syntheses often employ volatile organic solvents that can be harmful to the environment and human health. Microwave-assisted synthesis has emerged as a powerful green technique. rsc.orgthepharmajournal.com Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of less solvent compared to conventional heating methods. thepharmajournal.com For example, the synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide was achieved with a good yield using microwave irradiation, proving to be more eco-friendly than the conventional method. rsc.org

Another green approach is the use of catalysts to improve reaction efficiency and reduce waste. mdpi.com For the synthesis of hydrazones, acid catalysts are often used in small quantities. The development of reusable solid acid catalysts could further enhance the green credentials of these reactions.

Table 3: Comparison of Conventional and Green Synthesis Methods

| Method | Reaction Time | Solvent Usage | Energy Consumption | Yield |

|---|---|---|---|---|

| Conventional Heating | Often hours | High | High | Variable |

| Microwave Irradiation | Minutes to hours | Low to none | Low | Often high |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 3,5-Diiodo-4-methoxybenzohydrazide and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystal structure data for this compound is not widely published, extensive studies on its parent compound, 4-methoxybenzohydrazide, and other benzohydrazide (B10538) derivatives provide a robust framework for understanding its structural characteristics.

X-ray diffraction studies on benzohydrazide derivatives reveal key details about their molecular geometry. For instance, Schiff base derivatives formed from benzohydrazides commonly exhibit an E configuration about the newly formed C=N azomethine double bond. This conformation is generally the more stable arrangement.

The core structure consists of a benzene (B151609) ring and a hydrazide moiety (-CONHNH₂). The bond lengths and angles are typically within the expected ranges for such functional groups. In derivatives where the terminal nitrogen of the hydrazide is condensed with an aldehyde or ketone, the resulting molecule's conformation is significantly influenced by the nature of the substituents.

Hydrogen bonds are critical in stabilizing the crystal structures of benzohydrazides. researchgate.net Both intermolecular and intramolecular hydrogen bonds are frequently observed. Intermolecular N−H···O hydrogen bonds, where the hydrazide's N-H group donates a proton to the carbonyl oxygen of an adjacent molecule, are a common feature, often leading to the formation of chains or dimeric motifs. researchgate.net

In derivatives, other hydrogen bonds such as O-H···N and even weaker C-H···O interactions can further consolidate the crystal packing. nih.gov The crystal structure of 4-methoxybenzohydrazide, for example, is stabilized by three distinct intermolecular hydrogen bonds of the N—H⋯O and N—H⋯N types. researchgate.net Intramolecular hydrogen bonds can also occur, particularly in derivatives with ortho-substituents on the phenyl rings, which can lead to the formation of stable five or six-membered rings.

Table 1: Hydrogen Bond Data in a Related Benzohydrazide Derivative Data for N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.12 | 2.969 | 168 |

| O-H···N | 0.82 | 1.95 | 2.762 | 171 |

| O-H···O (water) | 0.85 | 1.94 | 2.784 | 173 |

Source: Adapted from crystal structure data. nih.gov

Table 2: Dihedral Angles in Related Benzohydrazide Derivatives

| Compound | Dihedral Angle (°) | Molecular Conformation |

|---|---|---|

| (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide | 2.98 | Nearly Coplanar |

| N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 19.6 | Twisted |

| (E)-N′-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 56.86 | Highly Twisted |

Source: Data extracted from published crystallographic studies. nih.govnih.govbiosynth.com

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and purity of this compound and for elucidating its structural features in the absence of single-crystal data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see a singlet for the two equivalent aromatic protons, a singlet for the methoxy (B1213986) group protons, and signals for the hydrazide's -NH and -NH₂ protons.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methoxy carbon, and the carbons of the aromatic ring. The carbons bonded to iodine would exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzohydrazide derivatives, characteristic absorption bands are observed for N-H stretching (typically in the 3100-3300 cm⁻¹ region), C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C=N stretching in Schiff base derivatives (around 1600-1620 cm⁻¹). researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry can confirm the molecular formula of this compound (C₈H₈I₂N₂O₂) by providing a highly accurate mass measurement. biosynth.comresearchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (2H) | Singlet, ~δ 8.0-8.2 ppm |

| Methoxy Protons (3H) | Singlet, ~δ 3.9 ppm | |

| -NH Proton (1H) | Broad Singlet | |

| -NH₂ Protons (2H) | Broad Singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 160-165 ppm |

| Methoxy Carbon (-OCH₃) | ~δ 60 ppm | |

| Aromatic Carbons | Signals in the δ 90-160 ppm range | |

| FTIR | N-H Stretch | ~3200-3300 cm⁻¹ |

| C-H (Aromatic/Aliphatic) | ~2900-3100 cm⁻¹ | |

| C=O Stretch | ~1650 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z ≈ 417.97 |

Note: Expected values are estimates based on data from analogous structures and may vary depending on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural motifs: the hydrazide group (-CONHNH₂), the methoxy group (-OCH₃), and the substituted aromatic ring.

The high-frequency region of the spectrum is characterized by stretching vibrations of the N-H bonds in the hydrazide moiety. Typically, the asymmetric and symmetric stretching of the terminal -NH₂ group appears as two distinct bands, while the N-H stretching of the secondary amide is also observable. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, a key indicator of the hydrazide structure. The presence of the methoxy group is confirmed by C-H stretching vibrations and a characteristic C-O-C asymmetric stretching band. Vibrations associated with the aromatic ring, including C-H and C=C stretching, are also present. The low-frequency region would contain bands corresponding to the C-I stretching vibrations, confirming the presence of the iodine substituents.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3350 - 3180 |

| Amide (R-NH-C=O) | N-H Stretch | 3200 - 3050 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1640 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Methoxy (-OCH₃) | C-O-C Symmetric Stretch | 1075 - 1020 |

Mass Spectrometry (MS/GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₈I₂N₂O₂), the molecular weight is 417.96 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z ≈ 418. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the acyl-N bond, leading to the formation of a 3,5-diiodo-4-methoxybenzoyl cation. Other significant fragments could arise from the loss of the entire hydrazide group (-NHNH₂), the methoxy group (-OCH₃), or iodine atoms. The presence of iodine's unique isotopic signature (¹²⁷I is 100% abundant) simplifies the identification of iodine-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound | m/z (approx.) | Ion Structure/Fragment Lost | | :--- | :--- | | 418 | [M]⁺ (Molecular Ion) | | 387 | [M - NHNH₂]⁺ | | 3,5-diiodo-4-methoxybenzoyl cation | | 261 | [M - NHNH₂ - I]⁺ | | 134 | [M - NHNH₂ - 2I]⁺ |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The aromatic ring in this compound, substituted with auxochromic groups like methoxy (-OCH₃) and iodo (-I), acts as a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π → π* transitions within the benzene ring. The presence of the carbonyl group and the nitrogen lone pairs of the hydrazide moiety may give rise to weaker n → π* transitions at longer wavelengths. Studies have utilized UV-Vis spectroscopy to analyze this compound, with significant absorption noted around 280 nm.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 240 | Benzene Ring |

| π → π* | ~270 - 290 | Substituted Benzene Ring |

Thermal Analysis Techniques in Structural Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC analysis of this compound would reveal its melting point as a sharp endothermic peak. mdpi.com This value is a critical parameter for identifying and assessing the purity of the compound. The DSC curve can also provide information on other phase transitions or the onset of decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would show the decomposition temperature and profile. The analysis would indicate the thermal stability of the molecule and could reveal a multi-step degradation process, corresponding to the loss of specific fragments like the hydrazide group or iodine. mdpi.com Together, these techniques provide a comprehensive understanding of the thermal stability and behavior of the compound.

Computational Chemistry and Theoretical Modeling of 3,5 Diiodo 4 Methoxybenzohydrazide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for large aromatic molecules. uj.edu.pl The process typically begins with geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state. nih.govresearchgate.net

Once the geometry is optimized, DFT is used to calculate various electronic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive. Charge transfer within the molecule can be revealed through calculations of these orbitals. nih.gov Other key electronic properties, such as dipole moment, ionization potential, and electron affinity, are also determined to understand the molecule's polarity and behavior in electric fields. researchgate.net

Table 1: Example of Theoretical Electronic Properties Calculated via DFT for a Related Hydrazone Compound This table illustrates the types of data obtained through DFT calculations for a comparable molecule, as specific data for 3,5-Diiodo-4-methoxybenzohydrazide is not available in the cited literature.

| Calculated Property | Illustrative Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.63 Debye |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

Theoretical vibrational frequencies for a molecule can be calculated using DFT. researchgate.net These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation, corresponding to specific bond stretches, bends, and other atomic vibrations. The resulting theoretical IR spectrum is often compared with an experimental spectrum obtained via techniques like Fourier-transform infrared (FTIR) spectroscopy. A good correlation between the theoretical and experimental vibrational frequencies helps to confirm the optimized molecular structure and the accuracy of the computational method. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve the match with experimental data. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions (In Vitro Context)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This technique is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov

For compounds with potential antibacterial activity, DNA gyrase is a well-established and crucial target. nih.govmdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov Since the structure of bacterial DNA gyrase differs significantly from its human counterpart, it is an excellent target for developing selective antibacterial agents. nih.gov

Molecular docking studies can predict how this compound might bind within the active site of DNA gyrase. The simulation yields a docking score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the receptor. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These studies can screen large libraries of compounds to prioritize those with the highest predicted affinity for a specific biological target. nih.gov

Table 2: Example of Docking Scores for Various Compounds Against DNA Gyrase This table provides illustrative docking scores for different molecular structures targeting DNA gyrase to demonstrate the output of molecular docking studies.

| Compound | Target Protein | Docking Score (kcal/mol) |

| Compound 3b | E. coli DNA Gyrase B | -8.41 |

| Azalactone Derivative 1 | DNA Gyrase | -8.08 |

| Azalactone Derivative 2 | DNA Gyrase | -8.98 |

| Unsubstituted Styryl Derivative | DNA Gyrase | -7.75 |

The stability of a ligand-receptor complex is determined by various non-covalent interactions. mdpi.com A detailed analysis of the docked pose of this compound would reveal these crucial interactions. Hydrogen bonds are particularly important for specificity and affinity, often forming between hydrogen bond donors (like N-H groups in the hydrazide moiety) and acceptors (like oxygen or nitrogen atoms in the receptor's amino acid residues). uj.edu.plnih.govnih.gov

Beyond hydrogen bonds, other non-covalent forces play a significant role. researchgate.net These include:

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms. nih.gov

π-Sulfur Interactions: Occur between an aromatic ring and a sulfur-containing amino acid like cysteine. nih.gov

Alkyl Interactions: Involve the hydrophobic contact of alkyl groups. nih.gov

Identifying these interactions helps to explain the observed binding affinity and can guide modifications to the ligand's structure to enhance its binding potency. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org By developing a robust QSAR model, the activity of new, yet-to-be-synthesized molecules can be predicted.

A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at various points. These field values are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS). nih.gov The resulting model can be visualized using contour maps, which show regions where increasing or decreasing steric bulk or electrostatic charge would likely enhance or diminish biological activity. nih.gov This provides a clear roadmap for designing more potent analogues. While no specific QSAR studies for this compound were identified, the methodology is widely applied to various heterocyclic compounds to guide drug discovery efforts. nih.govnih.gov

Table 3: Example of Parameters from a CoMFA-based 3D-QSAR Model for a Series of Heterocyclic Compounds This table illustrates the statistical parameters used to validate a QSAR model, based on a study of pyrazole (B372694) derivatives. nih.gov

| Parameter | Description | Illustrative Value |

| q² | Cross-validated correlation coefficient | 0.568 |

| r² | Non-cross-validated correlation coefficient | 0.896 |

| F | F-statistic value | 275.889 |

| SE | Standard error of prediction | 0.164 |

| n | Number of compounds in the training set | 46 |

Development of QSAR Models for Benzohydrazide (B10538) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the benzohydrazide class, QSAR studies have been instrumental in identifying the structural requisites for various biological endpoints, such as antimicrobial or anticancer activities.

The development of a QSAR model for benzohydrazide derivatives typically involves a multi-step process. Initially, a dataset of benzohydrazide analogues with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods like Density Functional Theory (DFT) or molecular mechanics. Subsequently, a wide array of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Using statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms, a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity. A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²), a low root mean square error (RMSE), and good predictive power as determined by internal and external validation techniques (e.g., leave-one-out cross-validation, prediction on a test set). These models serve as powerful predictive tools to estimate the activity of newly designed or untested benzohydrazide compounds, thereby prioritizing synthetic efforts.

Elucidation of Molecular Descriptors Influencing In Vitro Biological Activity

A critical outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of benzohydrazide derivatives. The analysis of the QSAR equation reveals which properties are most impactful, providing mechanistic insights into the drug-receptor interactions at a molecular level.

For various series of benzohydrazide compounds, studies have highlighted the importance of several key descriptors. Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), frequently emerges as a crucial parameter, suggesting that the ability of the molecule to traverse cell membranes is a determinant of its activity. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also commonly implicated. The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity, both of which can be critical for forming interactions with biological targets.

Table 1: Key Molecular Descriptors in Benzohydrazide QSAR Studies

| Descriptor Class | Specific Descriptor Example | Physicochemical Interpretation | Potential Influence on Biological Activity |

| Lipophilicity | ClogP | Hydrophobicity/Lipophilicity | Membrane permeability, interaction with hydrophobic pockets in receptors. |

| Electronic | HOMO Energy | Electron-donating ability | Formation of charge-transfer complexes, redox reactions. |

| Electronic | LUMO Energy | Electron-accepting ability | Susceptibility to nucleophilic attack, interaction with electron-rich sites. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit within a receptor binding site, dispersion forces. |

| Topological | Wiener Index | Molecular branching and compactness | Overall molecular shape and size, accessibility of active moieties. |

Correlation between Structural Features and Predicted Biological Responses

The ultimate goal of QSAR and descriptor analysis is to establish a clear correlation between specific structural features of the benzohydrazide scaffold and the predicted biological response. By understanding these relationships, medicinal chemists can rationally design more potent and selective analogues.

For instance, QSAR models might reveal that increasing the lipophilicity of the benzohydrazide molecule leads to a higher predicted activity up to an optimal point, after which activity may decrease (a "parabolic" relationship). This suggests that while membrane passage is important, excessive lipophilicity could lead to poor solubility or non-specific binding. Similarly, the model may indicate that electron-withdrawing groups on the benzene (B151609) ring enhance activity, pointing towards a mechanism that involves an electrophilic interaction with the target.

In the specific case of this compound, the large, lipophilic iodine atoms at positions 3 and 5 would significantly increase both the steric bulk and the lipophilicity of that region of the molecule. A QSAR model would precisely quantify the impact of these substitutions. The methoxy (B1213986) group at position 4, being an electron-donating group, would influence the electronic properties of the aromatic ring. The interplay between these features—the steric hindrance and lipophilicity from the iodine atoms and the electronic effect of the methoxy group—would be captured by the QSAR model to predict the compound's biological response.

In Silico Assessment of Biological Activity and ADME Prediction (In Vitro Context)

Beyond predicting a compound's primary biological activity, computational tools are widely used to perform an early-stage assessment of its drug-likeness and pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These in silico predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development.

For this compound, various computational models and rules can be applied to estimate its ADME profile. A common starting point is the evaluation of "Lipinski's Rule of Five," which assesses oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of intestinal absorption and blood-brain barrier penetration, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

In silico models can also predict potential metabolic fate, identifying likely sites of metabolism by cytochrome P450 enzymes. Furthermore, predictions regarding aqueous solubility, plasma protein binding, and potential for inhibition of key drug-metabolizing enzymes can be generated. These predictions, while not a substitute for experimental in vitro testing, provide a valuable preliminary profile of the compound's likely behavior. This allows for the early flagging and modification of structures that have a high probability of poor pharmacokinetics, guiding the selection of more promising candidates for synthesis and further testing.

Table 2: Predicted In Silico ADME Properties for a Representative Benzohydrazide

| ADME Parameter | Predicted Value Range | Significance in Drug Discovery |

| Molecular Weight | < 500 g/mol | Influences absorption and diffusion; part of Lipinski's rules. |

| logP | -0.4 to +5.6 | Measures lipophilicity; affects absorption and distribution. |

| Hydrogen Bond Donors | ≤ 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and membrane permeability. |

| TPSA | < 140 Ų | Predicts intestinal absorption and brain penetration. |

| Aqueous Solubility | LogS > -4 | Critical for absorption and formulation. |

Reactivity and Coordination Chemistry of 3,5 Diiodo 4 Methoxybenzohydrazide and Its Analogues

Coordination Chemistry with Metal Ions

The coordination chemistry of 3,5-diiodo-4-methoxybenzohydrazide and its derivatives is a rich and diverse area of study. The ability of these compounds to form stable complexes with a wide range of metal ions has been extensively explored, leading to the development of novel materials with potential applications in various fields.

Hydrazone ligands derived from this compound are readily synthesized through the condensation reaction of the hydrazide with various aldehydes or ketones. These hydrazones act as versatile ligands, capable of coordinating with a variety of metal ions to form stable complexes. chemistryjournal.netnih.govresearchgate.net The resulting metal complexes often exhibit interesting structural and electronic properties, which can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor.

The formation of these metal complexes typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent. chemistryjournal.netnih.gov The reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex. In many cases, the hydrazone ligand acts as a multidentate ligand, binding to the metal ion through multiple donor atoms.

The synthesis of metal complexes with hydrazone ligands derived from this compound has been reported for a variety of transition metals, including copper(II), cobalt(II), nickel(II), and iron(II). nih.gov These complexes have been characterized using various spectroscopic and analytical techniques, which have provided valuable insights into their structure and bonding.

The coordination geometry and bonding modes of metal complexes derived from this compound and its analogues have been extensively studied using a variety of techniques, including X-ray crystallography, spectroscopy, and computational methods. These studies have revealed a rich and diverse coordination chemistry, with the ligands exhibiting a range of bonding modes and the metal centers adopting various coordination geometries.

One common bonding mode observed for hydrazone ligands derived from this compound is as tridentate ligands. chemistryjournal.net In this mode, the ligand coordinates to the metal center through three donor atoms, typically the phenolic oxygen, the imine nitrogen, and another donor atom from the aldehyde or ketone precursor. This tridentate coordination can lead to the formation of stable, six-coordinate octahedral complexes, where the remaining coordination sites are occupied by other ligands or solvent molecules.

The specific coordination geometry adopted by the metal center depends on a number of factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For example, square planar, tetrahedral, and octahedral geometries have all been observed for metal complexes of hydrazone ligands. chemistryjournal.netscispace.com

The table below summarizes the coordination geometries and bonding modes observed for a selection of metal complexes derived from hydrazone ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Bonding Mode |

| Vanadium(V) | Tridentate Schiff Base | Distorted Octahedral | O, N, O |

| Molybdenum(VI) | Tridentate Phenol Amine | Distorted Octahedral | O, N, O/N |

| Copper(II) | Tridentate N-acylhydrazone | Square Pyramidal | N, N, O |

| Nickel(II) | Diphosphinoamine | Square Planar | P, P |

This table presents a selection of examples and is not exhaustive.

The hydrazide/hydrazone moiety is a key functional group in the coordination chemistry of this compound and its analogues. This moiety is highly versatile and can coordinate to metal ions in a variety of ways, making it a valuable building block for the design of new metal complexes with tailored properties.

One of the key features of the hydrazide/hydrazone moiety is its ability to act as a multidentate ligand. The presence of multiple donor atoms, including the carbonyl oxygen and the imine nitrogen, allows the ligand to bind to a metal ion at multiple points, leading to the formation of stable chelate rings. This chelate effect enhances the stability of the resulting metal complexes, making them less likely to dissociate in solution.

Furthermore, the hydrazide/hydrazone moiety can exist in different tautomeric forms, which can influence its coordination behavior. The specific tautomeric form adopted by the ligand can depend on factors such as the pH of the solution and the nature of the metal ion. This tautomeric flexibility adds to the versatility of the hydrazide/hydrazone moiety as a ligand.

The versatility of the hydrazide/hydrazone moiety has been exploited in the design of a wide range of metal complexes with diverse applications, including catalysis, materials science, and medicinal chemistry. frontiersin.orgresearchgate.net

Catalytic Applications of Metal Complexes

The metal complexes derived from this compound and its analogues have shown significant promise as catalysts in a variety of organic transformations. The unique electronic and steric properties of these complexes, arising from the combination of the metal center and the tailored ligand environment, can lead to high catalytic activity and selectivity.

Vanadium(V) and Molybdenum(VI) complexes incorporating hydrazone ligands derived from this compound and its precursors have emerged as highly effective catalysts for the epoxidation of olefins. nih.govrsc.org This reaction is of great industrial importance, as epoxides are valuable intermediates in the synthesis of a wide range of chemicals, including polymers, pharmaceuticals, and fine chemicals.

The catalytic activity of these complexes is attributed to the ability of the high-valent metal centers to activate the oxidant, typically a peroxide, and transfer an oxygen atom to the olefin. The ligand environment plays a crucial role in modulating the reactivity of the metal center, influencing both the activity and the selectivity of the catalyst. For example, the steric bulk of the ligand can be used to control the access of the olefin to the active site, leading to stereoselective epoxidation.

The table below provides a summary of the catalytic performance of selected Vanadium(V) and Molybdenum(VI) complexes in the epoxidation of cyclooctene.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| [VVO(ONO-ligand)(H2O)] | H2O2 | Acetonitrile (B52724) | 25 | >99 | >99 |

| [MoVIO2(ONO-ligand)(EtOH)] | TBHP | Toluene | 80 | 90 | 95 |

| [MoVIO2(μ-O)(NMe2-ligand)]2 | TBHP | Toluene | 55 | 85 | >99 |

TBHP = tert-butyl hydroperoxide. This table presents a selection of examples and is not exhaustive.

The optimization of catalytic conditions is a critical aspect of developing efficient and selective epoxidation processes. Several factors can influence the performance of the Vanadium(V) and Molybdenum(VI) catalysts, including the choice of oxidant, the presence of co-catalysts, the solvent, and the reaction temperature.

A variety of oxidants have been employed in these catalytic systems, with hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) being the most common. rsc.org The choice of oxidant can have a significant impact on the reaction rate and selectivity. For example, H₂O₂ is an environmentally benign oxidant, but its use can sometimes lead to side reactions, such as the formation of diols. TBHP, on the other hand, is often more selective but is also more expensive.

The addition of co-catalysts can also enhance the performance of the epoxidation catalysts. For instance, the use of a base as a co-catalyst can help to deprotonate the hydroperoxide, making it a more potent nucleophile. This can lead to an increase in the reaction rate and a reduction in the amount of catalyst required.

The solvent can also play a crucial role in the catalytic process. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the stability of the active catalytic species. Polar aprotic solvents, such as acetonitrile, are often used in these systems as they can help to stabilize the polar transition state of the oxygen transfer step. nih.gov

Finally, the reaction temperature is another important parameter that can be optimized to improve the catalytic performance. Higher temperatures generally lead to faster reaction rates, but they can also lead to a decrease in selectivity due to the promotion of side reactions. Therefore, a balance must be struck between reaction rate and selectivity when choosing the optimal reaction temperature.

Other Chemical Transformations Involving the Hydrazide Functionality

The hydrazide functional group (-CONHNH₂) of this compound is a versatile synthon for the construction of various heterocyclic systems. These transformations typically involve reactions with bifunctional electrophiles, leading to cyclization and the formation of stable aromatic rings. These heterocyclic derivatives are of significant interest in medicinal and materials chemistry.

Reactions Leading to Heterocyclic Compounds

The hydrazide moiety provides two nucleophilic nitrogen atoms, enabling cyclization reactions to form five- and six-membered heterocyclic rings. Key examples include the synthesis of 1,3,4-oxadiazoles and pyrazoles.

Synthesis of 1,3,4-Oxadiazoles

One of the most common transformations of this compound is its conversion into 2,5-disubstituted 1,3,4-oxadiazoles. This can be achieved through several established synthetic routes.

Reaction with Carboxylic Acids/Acid Chlorides and Dehydration: A widely used method involves the acylation of this compound with a carboxylic acid or its more reactive derivative, an acid chloride, to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent. nih.gov A variety of dehydrating agents can be employed for this purpose, with the choice often influencing reaction conditions and yields. nih.gov

Oxidative Cyclization of Aroylhydrazones: An alternative route begins with the condensation of this compound with an aldehyde to form an aroylhydrazone. This intermediate can then undergo oxidative cyclization to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govjchemrev.com Common oxidizing agents for this transformation include iodine, bromine in acetic acid, and chloramine-T. nih.govjchemrev.com This method provides a direct pathway to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Reaction with Carbon Disulfide: For the synthesis of 1,3,4-oxadiazole-2-thiones, this compound can be treated with carbon disulfide in a basic alcoholic solution. The reaction proceeds through a dithiocarbazate intermediate, which upon acidification, cyclizes to form the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the thione form). jchemrev.com

Below is a table summarizing common methods for the synthesis of 1,3,4-oxadiazoles from aroylhydrazides like this compound.

| Method | Reactants | Key Reagents/Conditions | Product Type |

| Dehydration of 1,2-Diacylhydrazines | Aroylhydrazide + Carboxylic Acid/Acid Chloride | Phosphorus oxychloride, Thionyl chloride, Polyphosphoric acid nih.gov | 2,5-Disubstituted 1,3,4-Oxadiazole |

| Oxidative Cyclization | Aroylhydrazide + Aldehyde | Iodine, Bromine/Acetic Acid, Chloramine-T nih.govjchemrev.com | 2,5-Disubstituted 1,3,4-Oxadiazole |

| Reaction with Carbon Disulfide | Aroylhydrazide + Carbon Disulfide | Alcoholic KOH, followed by acidification jchemrev.com | 5-Aryl-1,3,4-Oxadiazole-2-thione |

Synthesis of Pyrazoles

The hydrazide functionality can also be utilized to construct pyrazole (B372694) rings, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.commdpi.com The classical Knorr pyrazole synthesis and related methods are applicable here. youtube.com

Reaction with 1,3-Dicarbonyl Compounds: The most direct route to pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone). youtube.comdergipark.org.tr While this compound itself is an aroylhydrazide, it can be hydrolyzed to the corresponding hydrazine (3,5-diiodo-4-methoxyhydrazine) for direct use in this reaction. Alternatively, direct reaction under certain conditions can also lead to pyrazole formation, often involving an initial reaction at one carbonyl group followed by cyclization and dehydration. youtube.com The reaction typically proceeds at room temperature or with gentle heating, sometimes with acid or base catalysis. organic-chemistry.org

Reaction with α,β-Unsaturated Carbonyl Compounds: Another pathway to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones. The reaction proceeds via a Michael addition followed by cyclization and elimination of water.

The table below outlines the general approach for synthesizing pyrazoles from a hydrazine precursor, which can be derived from this compound.

| Method | Reactants | General Conditions | Product Type |

| Knorr Synthesis | Hydrazine + 1,3-Diketone | Acetic acid or ethanol, room temperature or reflux youtube.comdergipark.org.tr | 1,3,5-Trisubstituted Pyrazole |

| Reaction with α,β-Unsaturated Carbonyls | Hydrazine + α,β-Unsaturated Ketone/Aldehyde | Typically in a protic solvent like ethanol | Substituted Pyrazoline, which can be oxidized to a Pyrazole |

These reactions highlight the utility of this compound and its analogues as building blocks in heterocyclic chemistry, providing pathways to a diverse range of compounds with potential applications in various scientific fields.

Mechanistic Research on in Vitro Biological Activities of 3,5 Diiodo 4 Methoxybenzohydrazide Derivatives

In Vitro Antimicrobial Activity Studies

Derivatives of 3,5-diiodo-4-methoxybenzohydrazide have been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Evaluation of Antibacterial Activity Against Specific Bacterial Strains

Research into the antibacterial effects of this compound has demonstrated its activity against several bacterial species. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for select strains.

One study reported the following MIC values for this compound:

Methicillin-resistant Staphylococcus aureus (MRSA): 32 µg/mL

Escherichia coli: 64 µg/mL

Table 1: Reported Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Assessment of Antifungal Activity Against Fungal Strains

The antifungal potential of this compound has also been a subject of investigation.

A reported MIC value for this compound against the fungal pathogen Candida albicans is 128 µg/mL. Information regarding its activity against other fungal strains such as Aspergillus niger and Aspergillus flavus for this specific compound is not detailed in the available research. However, broader studies on other novel synthetic compounds have shown varying degrees of efficacy against these fungi. nih.gov

Table 2: Reported Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 128 µg/mL |

Mechanistic Insights into Antimicrobial Action, such as DNA Gyrase inhibition or radical species formation

The precise mechanism by which this compound exerts its antimicrobial effects is not yet fully elucidated. However, the structural characteristics of the molecule suggest potential modes of action that are common to other antimicrobial agents. The presence of iodine atoms can enhance the lipophilicity of the compound, which may facilitate its passage through microbial cell membranes to reach intracellular targets.

One of the well-established targets for antibacterial agents is DNA gyrase , an essential enzyme that controls the topological state of DNA in bacteria. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. While direct evidence for the inhibition of DNA gyrase by this compound is lacking, other heterocyclic compounds, such as pyrazole (B372694) and benzothiazole (B30560) derivatives, are known to exert their antibacterial effects through this mechanism. nih.govrsc.org Some of these inhibitors act competitively on the ATPase site of the gyrase B subunit. nih.gov

Another potential mechanism is the formation of radical species . Some antimicrobial peptides, for instance, are known to trigger the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage of cellular components and subsequent cell death. While not directly demonstrated for this compound, this remains a plausible mechanism for compounds with its chemical features.

In Vitro Antioxidant Activity Investigations (e.g., DPPH assay)

The antioxidant potential of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. nih.govresearchgate.net The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. myfoodresearch.com

While specific DPPH assay results for this compound are not available in the reviewed scientific literature, the investigation of other phenolic compounds provides a framework for understanding how such molecules might behave as antioxidants. The antioxidant capacity of phenolic compounds is largely dependent on the number and position of hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov

Other Relevant In Vitro Pharmacological Activity Mechanisms

Beyond direct antimicrobial and antioxidant effects, derivatives of this compound may possess other pharmacologically relevant activities.

Antiglycation Activity of Related Hydrazone Derivatives

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the complications of diabetes mellitus. nih.gov Compounds with antiglycation activity can inhibit the formation of these harmful products.

A study on a series of 4-methoxybenzoylhydrazones, which share a core structural motif with this compound, demonstrated significant antiglycation activity. nih.govresearchgate.net The IC50 values for these compounds ranged from 216.52 to 748.71 µM, with several derivatives showing more potent activity than the rutin (B1680289) standard (IC50 = 294.46 ± 1.50 µM). nih.gov For example, some of the more active compounds in the series exhibited IC50 values of 216.52 µM, 227.75 µM, and 242.53 µM. nih.govbenthamopen.com These findings suggest that hydrazone derivatives of 4-methoxybenzoic acid are a promising class of compounds for inhibiting protein glycation. nih.gov

Table 3: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 216.52 ± 4.2 |

| Derivative 6 | 227.75 ± 0.53 |

| Derivative 7 | 242.53 ± 6.1 |

| Derivative 11 | 287.79 ± 1.59 |

| Derivative 3 | 289.58 ± 2.64 |

| Rutin (Standard) | 294.46 ± 1.50 |

Data from a study on 4-methoxybenzoylhydrazones. nih.gov

Radical Scavenging Activity of Derived Metal Complexes

No published studies were found that investigated the radical scavenging properties of metal complexes synthesized from this compound.

DNA Binding and Cleavage Studies of Derived Metal Complexes

There is no available research detailing the DNA binding and cleavage capabilities of metal complexes of this compound.

Therefore, no data tables or detailed research findings can be provided for these topics.

Potential Applications in Chemical Sciences and Future Research Directions

Utility in Advanced Organic Synthesis as Building Blocks

The strategic placement of reactive functional groups on the 3,5-Diiodo-4-methoxybenzohydrazide scaffold makes it a valuable building block in the complex world of organic synthesis.

Synthesis of Complex Organic Molecules

As an intermediate, this compound holds potential in the synthesis of intricate organic molecules. The presence of the hydrazide moiety allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. nih.gov This reactivity is fundamental in creating larger, more complex molecular architectures. For instance, iodinated hydrazide-hydrazones with documented antimicrobial and cytotoxic properties have been synthesized by condensing 4-substituted benzohydrazides with 2- or 4-hydroxy-3,5-diiodobenzaldehydes. nih.govresearchgate.net This suggests a pathway where this compound could be a key precursor to novel bioactive compounds.

The synthesis of a series of 4-methoxybenzoylhydrazone derivatives has been achieved by refluxing 4-methoxybenzohydrazide with various aldehydes. nih.gov The di-iodo substitution in this compound would offer further reaction sites, for example, for cross-coupling reactions, enabling the construction of even more elaborate molecular frameworks.

Precursors for Novel Heterocyclic Systems

While direct synthesis of heterocyclic systems from this compound is not extensively documented in currently available research, its structural components strongly suggest its potential as a precursor. Hydrazides and their derivatives are well-known starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles. The general reactivity of the hydrazide group can be exploited in cyclization reactions to form these ring systems.

For example, the synthesis of 4-methoxy-1,3-benzenediolylhydrazones and their subsequent evaluation for biological activity highlights the utility of the hydrazone linkage in creating new molecules. nih.gov The presence of the iodine atoms on the benzene (B151609) ring of this compound could influence the electronic properties and reactivity of the molecule, potentially leading to novel reaction pathways and the formation of unique heterocyclic structures. Further research in this area could unveil new synthetic routes to valuable heterocyclic compounds.

Supramolecular Chemistry and Material Science Applications

The iodine atoms in this compound are not merely for show; they play a crucial role in directing the assembly of molecules in the solid state, opening doors for applications in supramolecular chemistry and materials science.

Design and Construction of Supramolecular Assemblies

The iodine atoms in this compound are capable of participating in halogen bonding, a non-covalent interaction that is gaining increasing attention in the field of crystal engineering. nih.govrsc.orgnih.govoup.commdpi.com Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, and they can be a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular architectures. nih.gov

Studies on di-iodinated aromatic compounds have demonstrated their ability to form co-crystals and other supramolecular assemblies through halogen bonding. nih.govnih.gov For instance, 1,4-diiodoperchlorobenzene has been shown to form co-crystals with naphthalene, held together by C—I⋯π halogen bonds. nih.gov Similarly, the crystal structures of 1,2-diiodoalkenes are governed by extensive halogen bonding. rsc.org Given these precedents, it is highly probable that this compound could be employed as a versatile building block for the rational design and construction of novel supramolecular assemblies with predictable structures and properties. The hydrazide and methoxy (B1213986) groups can also participate in hydrogen bonding, offering a complementary set of interactions to guide the self-assembly process.

Development of Functional Materials (e.g., sensors)

The unique electronic and structural properties of this compound, particularly the presence of iodine, suggest its potential use in the development of functional materials. Iodinated organic compounds have been explored for various applications, including as X-ray contrast agents due to the high atomic weight of iodine. wikipedia.org

Furthermore, the development of sensors for the detection of specific analytes is an active area of research. While no specific sensor applications for this compound have been reported, the broader class of iodinated organic compounds is being investigated for this purpose. For example, sensors for the detection of iodine gas and iodide ions have been developed using various organic molecules and materials. mdpi.comrsc.orgnih.gov The ability of the iodine atoms in this compound to interact with other species could potentially be harnessed to create novel sensing platforms. The compound's capacity for incorporation into larger structures, such as polymers or covalent organic frameworks, could further enhance its utility in the design of advanced functional materials.

Theoretical Advancements in Compound Design

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, and this compound presents an interesting case for theoretical investigation.

Density Functional Theory (DFT) is a computational method that can be used to study the electronic structure and properties of molecules. researchgate.netnih.govfrontiersin.org For instance, DFT calculations have been employed to rationalize the diverse outcomes of iodine(III)-mediated oxidative amination of alkenes and to study the adsorption of inorganic iodine species on graphite. nih.govfrontiersin.org A computational study on the mechanism of the oxidation of hydrazine (B178648) by iodine has also been conducted using DFT. sciencepublishinggroup.com

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in modern chemistry. These models establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. For this compound, the development of such models could be instrumental in predicting its behavior in various chemical systems and guiding the synthesis of new analogues with tailored properties.